molecular formula C17H24ClNO3 B8744359 2-(Boc-amino)-2-t-butyl-1-(4-chlorophenyl)ethanone

2-(Boc-amino)-2-t-butyl-1-(4-chlorophenyl)ethanone

Cat. No. B8744359
M. Wt: 325.8 g/mol
InChI Key: ZOBLCQREMYEMEJ-UHFFFAOYSA-N
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Patent
US08859556B2

Procedure details

tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (Example 1, 466 mg, 1.70 mmol) was dissolved in dry THF (10 mL). (4-Chlorophenyl)magnesium bromide (CAS 873-77-8, 1.0 M in THF, 6.79 mL, 6.79 mmol) was then added dropwise at rt. After stirring at rt overnight the reaction was quenched with NH4Cl and extracted with EtOAc (2×50 mL). The combined organic phases were washed once with water, dried over MgSO4 and filtered. After removal of the solvent the product was purified on a silica gel column eluted with heptane:EtOAc 10-20% to give tert-butyl 1-(4-chlorophenyl)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (137 mg, 25%).
Name
tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
466 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.79 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4](=[O:18])[CH:5]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]([CH3:9])([CH3:8])[CH3:7].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([Mg]Br)=[CH:23][CH:22]=1>C1COCC1>[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([C:4](=[O:18])[CH:5]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[C:6]([CH3:7])([CH3:8])[CH3:9])=[CH:23][CH:22]=1

Inputs

Step One
Name
tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
466 mg
Type
reactant
Smiles
CON(C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.79 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at rt overnight the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organic phases were washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the product
CUSTOM
Type
CUSTOM
Details
was purified on a silica gel column
WASH
Type
WASH
Details
eluted with heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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